
DM4
描述
DM4,也称为拉夫坦辛,是一种细胞毒性美登素类药物。它是美登素的结构类似物,以其强大的抗微管活性而闻名。this compound 主要用于制备抗体药物偶联物 (ADC),其中它充当细胞毒性成分。 该化合物通过破坏微管动力学来抑制细胞分裂,使其成为癌症治疗中的宝贵药物 .
准备方法
合成路线和反应条件: DM4 是由美登素合成的,美登素是从非洲灌木 Maytenus ovatus 的树皮中分离出来的天然产物。合成过程涉及以下几个步骤:
4-巯基-4-甲基戊酸的制备: 通过使异丁烯硫醚与乙腈的阴离子反应,然后用碱水解来实现。
二硫化物的形成: 巯基化合物通过与甲基甲烷硫醇磺酸酯反应转化为二硫化物。
N-羟基琥珀酰亚胺酯的形成: 然后将二硫化物转化为 N-羟基琥珀酰亚胺酯,该酯与 N-甲基-L-丙氨酸反应形成羧酸。
与美登辛醇的偶联: 羧酸在 N,N'-二环己基碳二亚胺和氯化锌的存在下与美登辛醇偶联,形成 this compound.
工业生产方法: this compound 的工业生产遵循相同的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高收率和纯度。 最终产品采用高效液相色谱 (HPLC) 纯化,以分离所需异构体 .
化学反应分析
反应类型: DM4 经历多种类型的化学反应,包括:
氧化: this compound 可以被氧化形成二硫化物。
还原: this compound 中的二硫键可以被还原为硫醇。
取代: this compound 可以发生亲核取代反应,尤其是在硫醇基团处。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇或其他还原剂。
取代: 胺或硫醇等亲核试剂。
主要产品:
氧化: 二硫化物。
还原: 硫醇。
取代: 取决于所用亲核试剂的各种取代衍生物.
科学研究应用
DM4, also known as Ravtansine, is a potent maytansine analog that is used as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy . Maytansinoids like this compound function by binding to tubulin and disrupting microtubule function, which leads to mitotic arrest and cell death in rapidly dividing cells such as cancer cells .
Scientific Research Applications
This compound's primary application is in the development of ADCs, where it is linked to a monoclonal antibody that selectively binds to cancer cells .
This compound-based ADCs in Cancer Therapy
- Targeted Delivery The design of ADCs allows this compound to precisely target cancer cells, reducing toxic effects on healthy cells . The antibody component of the ADC binds to specific antigens expressed on cancer cells, delivering the this compound payload directly to the tumor .
- Mechanism of Action Once the ADC binds to the cancer cell, this compound is released into the cytoplasm, where it binds to microtubules, inhibiting their assembly and stabilization . This disruption interferes with cell division and intracellular transport, leading to cell cycle arrest and apoptosis .
- Preclinical Studies Maytansinoid ADCs, including those utilizing this compound, have demonstrated impressive anti-tumor effects in preclinical models .
- Clinical Trials While maytansinoid ADCs have shown promise, their clinical efficacy has been limited by dose-limiting toxicities associated with systemic exposure to free DM1 and this compound . Researchers are exploring strategies to mitigate these toxicities and enhance the therapeutic window of this compound-based ADCs .
Strategies to Improve this compound ADC Therapy
- Payload Binding Selectivity Enhancers (PBSEs) The co-administration of this compound with anti-maytansinoid sdAbs (single-domain antibodies) has shown promise in reducing systemic exposure to free this compound . These sdAbs, referred to as Payload Binding Selectivity Enhancers (PBSE), bind to the this compound payload and modify its pharmacokinetic properties .
- Inverse Targeting Strategy An "inverse targeting" strategy employs anti-maytansinoid sdAbs to increase the therapeutic window of this compound-based ADCs . By binding to free this compound, these sdAbs reduce systemic toxicity, allowing for higher doses of the ADC to be administered, potentially leading to increased efficacy .
- Pharmacokinetic (PK) Modeling PK modeling is used to predict the impact of anti-maytansinoid sdAbs on this compound-ADC pharmacokinetics. Simulations are conducted to optimize dosing regimens and evaluate the effectiveness of the inverse targeting strategy .
Examples of this compound-based ADCs
- Anti-CD123-DM4 ADCs Researchers have developed anti-CD123-DM4 ADCs and anti-maytansinoid sdAbs for use in inverse targeting strategies . These ADCs target CD123, a protein expressed on certain cancer cells, delivering the this compound payload specifically to those cells .
- Anetumab Ravtansine The pharmacokinetic parameters from clinical data of anetumab ravtansine, a this compound-based ADC, have been used in simulations to predict the impact of anti-maytansinoid sdAbs on this compound-ADC pharmacokinetics .
Synthesis and Chemical Properties
This compound is synthesized to link maytansine analogs to antibodies via disulfide bonds . The more sterically hindered disulfide of the Ab-SPDB-DM4 conjugate is more resistant to reductive cleavage than the disulfide of Ab-SPP-DM1 conjugate in vitro, and cleared more slowly from circulation .
This compound-SMe
this compound-SMe acts as part of the ADC and binds to specific antibodies to achieve targeting of cancer cells . Once the ADC binds to the cancer cell, this compound-SMe is released into the cytoplasm of the cancer cell . this compound in this compound-SMe binds to microtubules, impeding normal microtubule assembly and stabilization, leading to microtubule depolymerization and impaired functionality .
Other Applications
While the primary application of this compound is in cancer therapy, research has also explored its use in other areas:
- Downy Mildew Resistance in Cucumber QTL this compound.1, which consists of three subQTL, was shown to consist of three subQTL: this compound.1.1 affected pathogen-induced necrosis, this compound.1.2 was shown to have an additive effect on sporulation .
- Educational Research this compound has also been used in educational research .
作用机制
DM4 通过与微管蛋白结合来发挥作用,微管蛋白是微管的关键成分。通过与微管蛋白结合,this compound 抑制微管的聚合,导致微管不稳定。这种微管动力学的破坏导致有丝分裂停滞和随后的细胞凋亡。 This compound 的分子靶标是 α/β-微管蛋白异二聚体,所涉及的途径包括抑制微管组装和诱导细胞凋亡 .
相似化合物的比较
DM4 与其他美登素类化合物相似,如 DM1 和美登素。它具有独特的特性,使其特别有效地用作 ADC 中的细胞毒性剂:
DM1: 另一种用于 ADC 的美登素类化合物,但 this compound 具有一个硫醇基团,使其能够更稳定地与抗体连接。
美登素: 类似的作用机制,但 this compound 经过改造以增强其细胞毒性和稳定性。
类似化合物列表:
- DM1(恩坦辛)
- 美登素
- 安氏霉素 .
生物活性
DM4, a potent microtubule-targeting compound derived from maytansine, is being extensively studied for its application in targeted cancer therapies, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential clinical applications.
This compound operates primarily by disrupting microtubule dynamics, which is crucial for cell division. It binds to tubulin, inhibiting its polymerization and leading to mitotic arrest. This action results in cell cycle disruption, promoting apoptosis in cancer cells. The compound's efficacy is enhanced when conjugated to antibodies that specifically target tumor-associated antigens, allowing for precise delivery to cancer cells while minimizing damage to healthy tissues.
Key Mechanisms:
- Microtubule Disruption : this compound inhibits normal microtubule assembly and stabilization, leading to depolymerization.
- Cell Cycle Arrest : Induces G2/M phase arrest, preventing cancer cell proliferation.
- Targeted Delivery : Utilization in ADCs enhances specificity towards cancer cells.
Efficacy in Cancer Models
Research has demonstrated the significant antitumor activity of this compound across various cancer types, particularly gastrointestinal (GI) cancers. The compound has shown remarkable potency in vitro and in vivo against 5T4-positive cancer cells.
In Vitro Studies
A study evaluating the cytotoxicity of H6-DM4 (an ADC incorporating this compound) reported impressive IC50 values against several human GI cancer cell lines:
- DLD-1 : IC50 = 0.53 nM
- HT-29 : IC50 = 3.89 nM
- BXPC3 : IC50 = 1.74 nM
- LoVo (5T4-negative) : IC50 > 300 nM (indicating poor efficacy)
These results indicate that the cytotoxic effects of H6-DM4 are highly dependent on the expression levels of the 5T4 antigen on tumor cells .
In Vivo Studies
In animal models, H6-DM4 has been shown to effectively eradicate established GI tumor xenografts at doses as low as 2.5 mg/kg without observable toxicity. This suggests a favorable therapeutic window for this compound-based therapies .
Case Study: Tusamitamab Ravtansine
Tusamitamab ravtansine is an ADC that utilizes this compound as its cytotoxic component, targeting CEACAM5-positive tumors. Clinical trials have demonstrated that this conjugate exhibits significant antitumor activity in patients with solid tumors. The mechanism involves the release of this compound within cancer cells after internalization of the antibody-drug complex .
Phase I Trials
In a Phase I multidose-escalation study, this compound was evaluated for safety and efficacy when conjugated to antibodies targeting specific tumor markers. Results indicated that this compound's pharmacokinetics were favorable, with rapid plasma clearance and sustained therapeutic levels achieved with appropriate dosing regimens .
Comparative Analysis of Biological Activity
Study/Compound | Target | IC50 (nM) | Efficacy | Notes |
---|---|---|---|---|
H6-DM4 | DLD-1 | 0.53 | High potency against 5T4+ cells | Effective in xenograft models |
H6-DM4 | HT-29 | 3.89 | High potency | Specific targeting enhances efficacy |
Tusamitamab Ravtansine | CEACAM5-positive | N/A | Significant clinical response | Undergoing clinical trials |
属性
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCFGYGEYRIEBE-YVLHJLIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)\C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54ClN3O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796073-69-3 | |
Record name | Ravtansine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796073693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DM4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOB38VS2NI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of DM4?
A1: this compound is a maytansinoid that exerts its cytotoxic effects by binding to tubulin, a protein crucial for microtubule formation. [, , ] This binding disrupts microtubule dynamics, leading to mitotic arrest and ultimately, cell death via apoptosis. [, , , ]
Q2: How does this compound's mechanism differ from other microtubule-targeting agents?
A2: While other microtubule-targeting agents either stabilize or destabilize microtubules, this compound potently suppresses microtubule dynamics, inhibiting both the growing and shortening rates. [] This distinct effect on microtubule dynamics contributes to its potent cytotoxicity.
Q3: What are the downstream effects of this compound binding to tubulin in cancer cells?
A3: this compound binding to tubulin triggers a cascade of events within the cell, including:
- Mitotic arrest: Cells are halted in the G2/M phase of the cell cycle. []
- DNA damage: Focal γH2AX signals indicate the induction of DNA damage. []
- Apoptosis: Cells undergo programmed cell death. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C35H46ClN3O10S, and its molecular weight is 720.27 g/mol.
Q5: Is spectroscopic data available for this compound?
A5: While specific spectroscopic data is not provided in the provided research, researchers commonly use techniques like mass spectrometry (LC/MS) and high-performance liquid chromatography (HPLC) to characterize and quantify this compound and its metabolites. [, , ]
Q6: How stable is this compound under various conditions?
A6: The stability of this compound can be affected by factors such as pH, temperature, and the presence of enzymes. [, , ] Specific studies have investigated its stability in different biological matrices like plasma and liver homogenates. []
Q7: How is this compound's stability addressed in the context of ADCs?
A7: The linker technology employed in ADCs plays a critical role in this compound stability. [, ] Cleavable linkers, like disulfide-based linkers, release active this compound metabolites inside target cells, while minimizing systemic exposure to the free payload. [, , ]
Q8: How do modifications to the this compound structure affect its activity?
A8: Structural modifications, particularly to the linker region, significantly impact this compound's potency and selectivity. [, ] For instance, incorporating a charged sulfonate group into the disulfide linker enhanced cytotoxicity against multidrug-resistant cancer cells. []
Q9: What is the role of S-methylation in this compound activity?
A9: S-methylation of this compound, forming S-methyl this compound, occurs intracellularly and contributes to its in vivo antitumor activity, potentially through a bystander effect on neighboring tumor cells. [, ]
Q10: What formulation strategies are employed to improve this compound's stability and bioavailability?
A10: The primary strategy for optimizing this compound stability and bioavailability involves its conjugation to monoclonal antibodies via specific linkers. [, , ] This conjugation allows for targeted delivery to tumor cells, minimizing systemic exposure to the potent cytotoxic payload.
Q11: What is the pharmacokinetic profile of this compound when administered as part of an ADC?
A11: Research suggests that ADCs are primarily cleared via hepatobiliary elimination. [] The pharmacokinetic profile of this compound is heavily influenced by the linker used in the ADC, affecting its stability, metabolism, and elimination. [, ]
Q12: How does the linker impact the metabolism of this compound?
A12: The linker type influences the metabolic pathways of this compound. [] For instance, disulfide-linked conjugates generate S-methylated metabolites, while thioether-linked conjugates primarily yield lysine-linker-maytansinoid metabolites. []
Q13: How do the metabolites of this compound contribute to its overall activity?
A13: this compound undergoes metabolism both in the liver and within target cells. [, ] Lipophilic metabolites, like this compound and S-methyl this compound, exhibit significantly higher cytotoxicity compared to more hydrophilic lysine-linker-maytansinoid metabolites. []
Q14: How is the efficacy of this compound-containing ADCs assessed in vitro?
A14: In vitro efficacy is typically evaluated using cell-based assays to determine cell viability and assess the concentration of this compound required to inhibit cell growth (IC50). [, , , , , , ]
Q15: What animal models are used to evaluate this compound-containing ADCs?
A15: Researchers frequently employ xenograft mouse models to evaluate the in vivo efficacy of this compound-containing ADCs. [, , , , , , , , , ] These models provide insights into tumor growth inhibition, survival benefits, and potential toxicity.
Q16: What are the known resistance mechanisms to this compound?
A16: Resistance to this compound can stem from various factors, including low target antigen expression, inefficient ADC internalization and processing, and upregulation of drug resistance proteins like P-glycoprotein (ABCB1). [, , ]
Q17: How does this compound resistance relate to other chemotherapeutic agents?
A17: Resistance mechanisms to this compound, particularly involving drug efflux pumps like P-glycoprotein, can contribute to cross-resistance to other structurally unrelated chemotherapeutic agents. []
Q18: What strategies are employed to improve the delivery of this compound to tumor cells?
A18: Antibody-drug conjugation is the primary strategy for targeted delivery of this compound. [, , ] By linking this compound to monoclonal antibodies that specifically recognize tumor-associated antigens, researchers aim to enhance tumor uptake and minimize off-target effects.
Q19: Are there biomarkers to predict the efficacy of this compound-containing ADCs?
A19: Research suggests that high expression levels of the target antigen, such as CEACAM5 or mesothelin, on tumor cells correlate with increased sensitivity to this compound-containing ADCs. [, , , , , , , , ]
Q20: How are biomarkers used to monitor treatment response and potential adverse effects?
A20: Monitoring serum levels of circulating tumor markers, like CEA or CA19-9, can provide insights into treatment response and disease progression in patients receiving this compound-containing ADCs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。